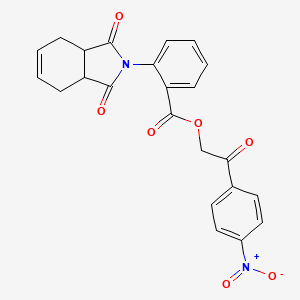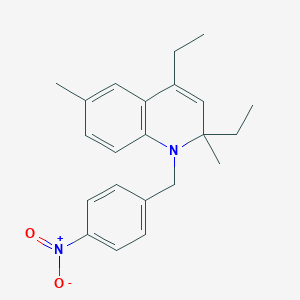![molecular formula C22H18ClFN4O3 B11621224 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS667404-85-5) is a complex organic molecule with the following chemical formula
C24H22ClFN4O3
.Structure: The compound consists of a pyrazole ring fused with a dihydropyrano ring, and it contains an amino group, a cyano group, and various substituents.
Biological Relevance: While its exact biological role remains an active area of research, this compound exhibits intriguing properties due to its unique structure.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multicomponent reactions, combining appropriate starting materials under specific conditions.
Reaction Conditions: The key steps may include cyclization, substitution, and condensation reactions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize it for further investigation.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: NBS (N-bromosuccinimide), boron reagents, and other suitable catalysts are employed.
Major Products: The specific products depend on reaction conditions, but intermediates and derivatives play a crucial role.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, novel reactions, and applications in synthetic chemistry.
Biology: Investigations focus on potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Its pharmacological properties are of interest for drug discovery.
Industry: Although not yet widely used, its unique structure may inspire new materials or catalysts.
Mecanismo De Acción
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparación Con Compuestos Similares
Uniqueness: Its fused pyrazole-dihydropyrano core sets it apart.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds share some features.
Remember that ongoing research may reveal additional insights into this intriguing compound.
Propiedades
Fórmula molecular |
C22H18ClFN4O3 |
|---|---|
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H18ClFN4O3/c1-11-19-20(13(9-25)21(26)31-22(19)28-27-11)12-6-7-17(18(8-12)29-2)30-10-14-15(23)4-3-5-16(14)24/h3-8,20H,10,26H2,1-2H3,(H,27,28) |
Clave InChI |
YDDPUWNUTXXOPD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)
![6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate](/img/structure/B11621176.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621189.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621193.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11621210.png)
methylidene]propanamide](/img/structure/B11621212.png)

